1-(4-fluorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-15(2)11-12-24-20-9-8-19(13-17(20)5-10-21(24)25)23-28(26,27)14-16-3-6-18(22)7-4-16/h3-4,6-9,13,15,23H,5,10-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWLPOOISUHWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural or functional similarities with the target molecule:
1-(3-Fluoro-4-Methylphenyl)-N-(2-Oxo-1-Propyl-1,2,3,4-Tetrahydroquinolin-6-yl)Methanesulfonamide
- Structural Differences: The aryl group is 3-fluoro-4-methylphenyl instead of 4-fluorophenyl. The tetrahydroquinolin substituent is 1-propyl instead of 1-isopentyl.
- The shorter propyl chain (vs. isopentyl) likely decreases lipophilicity, affecting membrane permeability .
4-(1-Acetamido-2-((N,4-Dimethylphenyl)Sulfonamido)Ethyl)Benzyl-7-Chloro-1-Cyclopropyl-6-Fluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate (7f)
- Structural Differences: Contains a chloro-fluoro-quinolone core with a cyclopropyl substituent. Features an acetamido-ethylbenzyl side chain.
- The cyclopropyl group may confer rigidity, altering conformational dynamics during target interaction .
N-(1-((4-Fluorophenyl)Sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)-2-Nitrobenzenesulfonamide
- Structural Differences :
- Incorporates a 4-fluorophenylsulfonyl group and a 2-nitrobenzenesulfonamide moiety.
- Lacks the 2-oxo and 1-isopentyl groups.
- Absence of the 2-oxo group may reduce hydrogen-bonding capacity with biological targets .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analogs.
†Estimated using PubChem’s molecular weight calculator.
Key Research Findings
Fluorine Substitution : Fluorine at the para position (target compound) improves metabolic stability compared to ortho or meta positions in analogs (e.g., 3-fluoro-4-methylphenyl in ).
Sulfonamide Diversity : Unlike nitro-substituted sulfonamides (e.g., ), the target compound lacks electron-withdrawing groups on the sulfonamide nitrogen, which may reduce off-target reactivity.
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound?
The synthesis of this compound can be approached via multi-step organic reactions. A plausible route involves:
- Step 1 : Preparation of the tetrahydroquinolin-6-amine core via cyclization reactions, as seen in structurally similar derivatives (e.g., using NaIO4 oxidation for diol cleavage in THF/H2O systems) .
- Step 2 : Sulfonamide formation by reacting the amine with 1-(4-fluorophenyl)methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst).
- Step 3 : Isopentyl group introduction via alkylation or reductive amination.
Validation of intermediates via HPLC or TLC is critical to ensure purity before proceeding to subsequent steps.
Q. How can the solubility and stability of this compound be experimentally determined?
- Solubility : Perform phase-solubility studies in solvents (e.g., DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor degradation products via LC-MS and compare with predicted fragmentation patterns .
- Storage : Store at -20°C in anhydrous DMSO to prevent hydrolysis, as sulfonamides are prone to moisture-induced degradation.
Q. What spectroscopic techniques are essential for structural characterization?
- NMR : Use H and C NMR to confirm the tetrahydroquinolin core, fluorophenyl group, and sulfonamide linkage. F NMR can verify the fluorine substituent’s position .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.
- IR Spectroscopy : Identify characteristic peaks (e.g., S=O stretching at ~1350 cm, C-F at ~1250 cm).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Modification Points :
- Fluorophenyl Group : Replace with other halogens (Cl, Br) to assess electronic effects .
- Isopentyl Chain : Test shorter/longer alkyl chains or cyclic analogs to study steric impacts.
- Assays : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) and compare IC values. Pair with molecular docking to correlate activity with binding affinity .
- Data Interpretation : Apply multivariate analysis to distinguish contributions of substituents to activity.
Q. What computational approaches are suitable for predicting pharmacokinetic properties?
- ADME Prediction : Tools like SwissADME or Molinspiration can estimate logP, bioavailability, and blood-brain barrier penetration.
- Metabolism : Use CYP450 inhibition models (e.g., Schrödinger’s MetaSite) to predict metabolic hotspots.
- Toxicity : Employ ProTox-II for preliminary bio-toxicity screening (e.g., hepatotoxicity, mutagenicity) .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Audit : Ensure consistency in assay conditions (e.g., buffer pH, ATP concentration in kinase assays).
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase studies) to validate assay sensitivity.
- Collaborative Validation : Cross-test compounds in independent labs using standardized protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
